molecular formula C14H15BrO6 B3613872 dimethyl (2-bromo-4,5-dimethoxybenzylidene)malonate

dimethyl (2-bromo-4,5-dimethoxybenzylidene)malonate

Cat. No. B3613872
M. Wt: 359.17 g/mol
InChI Key: DKFZTAIDWHFGJW-UHFFFAOYSA-N
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Description

This compound is a derivative of malonic acid, which is a dicarboxylic acid. The “dimethyl” part of the name suggests that the two carboxylic acid groups (-COOH) of malonic acid have been esterified with methanol (CH3OH) to form methyl esters (-COOCH3). The “(2-bromo-4,5-dimethoxybenzylidene)” part of the name suggests that there is a benzene ring with bromine and methoxy (-OCH3) substituents, and this ring is attached to the malonate part of the molecule via a double bond .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the malonate ester, the introduction of the bromine and methoxy groups to the benzene ring, and the formation of the double bond between the benzene ring and the malonate .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the benzene ring and the various substituents. The benzene ring would provide a degree of aromatic stability, while the ester groups would likely make the compound polar .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the specific conditions. The ester groups could potentially be hydrolyzed back to carboxylic acids in the presence of water and an acid or base. The bromine atom could potentially be replaced by other groups in a substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. As a polar compound with a complex structure, it would likely have a relatively high boiling point and low vapor pressure. Its solubility would depend on the polarity of the solvent .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on the specific biological target. If it’s intended to be a reagent in a chemical reaction, its mechanism of action would depend on the specifics of the reaction .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a potential drug, future research could involve testing its efficacy and safety in biological models. If it’s a potential reagent, future research could involve testing its reactivity in various chemical reactions .

properties

IUPAC Name

dimethyl 2-[(2-bromo-4,5-dimethoxyphenyl)methylidene]propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrO6/c1-18-11-6-8(10(15)7-12(11)19-2)5-9(13(16)20-3)14(17)21-4/h5-7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKFZTAIDWHFGJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C=C(C(=O)OC)C(=O)OC)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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dimethyl (2-bromo-4,5-dimethoxybenzylidene)malonate
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dimethyl (2-bromo-4,5-dimethoxybenzylidene)malonate
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dimethyl (2-bromo-4,5-dimethoxybenzylidene)malonate
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dimethyl (2-bromo-4,5-dimethoxybenzylidene)malonate
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dimethyl (2-bromo-4,5-dimethoxybenzylidene)malonate
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dimethyl (2-bromo-4,5-dimethoxybenzylidene)malonate

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